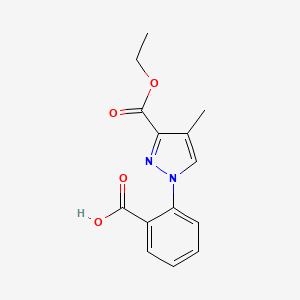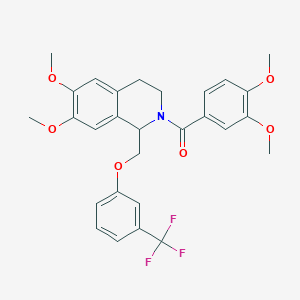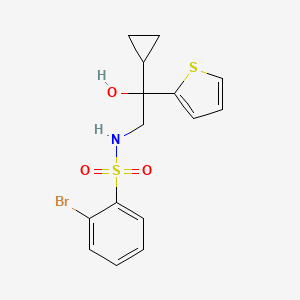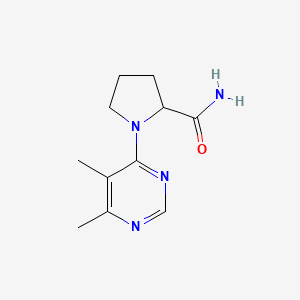
methyl3-(3-aminophenyl)-2-fluoropropanoatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl3-(3-aminophenyl)-2-fluoropropanoatehydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of an aminophenyl group, a fluorine atom, and a propanoate ester, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-(3-aminophenyl)-2-fluoropropanoatehydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Nitration of Benzene: The process begins with the nitration of benzene to form nitrobenzene.
Reduction: The nitro group is then reduced to an amino group, resulting in the formation of 3-aminophenyl.
Esterification: The final step involves the esterification of the compound to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
化学反应分析
Types of Reactions
Methyl3-(3-aminophenyl)-2-fluoropropanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Methyl3-(3-aminophenyl)-2-fluoropropanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of methyl3-(3-aminophenyl)-2-fluoropropanoatehydrochloride involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The fluorine atom may enhance the compound’s stability and bioavailability, making it more effective in its applications.
相似化合物的比较
Similar Compounds
- Methyl3-(3-aminophenyl)-2-chloropropanoatehydrochloride
- Methyl3-(3-aminophenyl)-2-bromopropanoatehydrochloride
- Methyl3-(3-aminophenyl)-2-iodopropanoatehydrochloride
Uniqueness
Methyl3-(3-aminophenyl)-2-fluoropropanoatehydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s reactivity, stability, and potential biological activity, making it a valuable molecule for various applications.
属性
IUPAC Name |
methyl 3-(3-aminophenyl)-2-fluoropropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9H,6,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUXWQBYLAFEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-amino-N-[(furan-2-yl)methyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2446717.png)
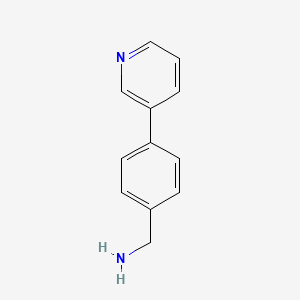
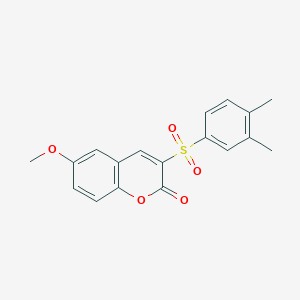
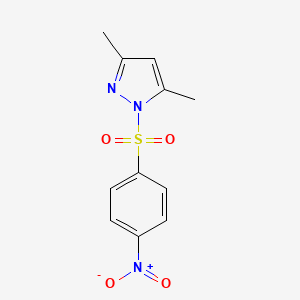
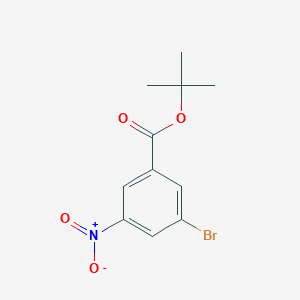
![5-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-isobutyl-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2446726.png)
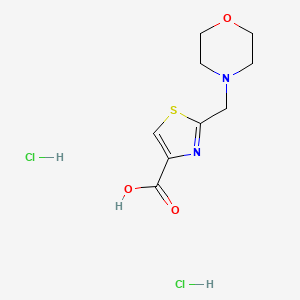
![3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL](/img/structure/B2446729.png)
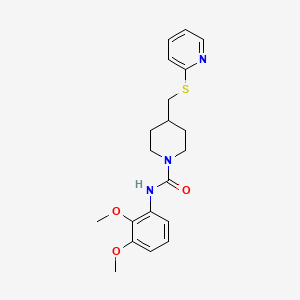
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2446732.png)
